6-tert-Butyltetralin
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Overview
Description
. This compound is a derivative of tetralin, where a tert-butyl group is attached to the sixth position of the tetralin ring. It is a colorless liquid that is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-tert-Butyltetralin can be synthesized through the alkylation of tetralin with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar alkylation processes but may utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butyltetralin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can reduce the aromatic ring to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 6-tert-butyl-1-tetralone.
Reduction: Formation of 6-tert-butyl-decalin.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Scientific Research Applications
6-tert-Butyltetralin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-tert-Butyltetralin exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The tert-butyl group enhances the stability and reactivity of the compound, making it effective in various applications .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: An antioxidant used in industrial applications.
2,4,6-Tri-tert-butylphenol: A sterically hindered phenol with strong antioxidant properties.
Comparison: 6-tert-Butyltetralin is unique due to its tetralin backbone, which provides different chemical properties and reactivity compared to phenolic compounds. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
CAS No. |
42044-26-8 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
6-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
XCYVLZXWLBLNID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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